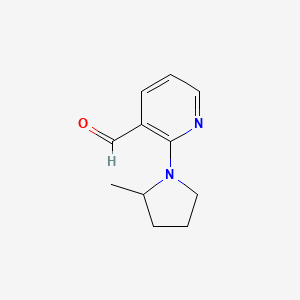

2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(2-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C11H14N2O/c1-9-4-3-7-13(9)11-10(8-14)5-2-6-12-11/h2,5-6,8-9H,3-4,7H2,1H3 |

InChI Key |

VXUCRZPLUZEZSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN1C2=C(C=CC=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carboxylic acid.

Reduction: Formation of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Pyrrole Substituents

Compounds sharing the pyridine-carbaldehyde backbone but differing in substituents or ring systems were identified (Table 1).

Table 1: Structural and Functional Comparisons

Key Observations :

Derivatives with Halogen or Aryl Substituents

Substituents on the pyridine ring significantly alter electronic properties and applications:

- 2-(2,4-Difluorophenyl)pyridine-3-carbaldehyde (DFPPC): DFT studies revealed strong nonlinear optical (NLO) properties due to electron-withdrawing fluorine atoms, suggesting applications in optoelectronics .

- 2-(2-(4-Methoxyphenyl)ethynyl)pyridine-3-carbaldehyde : The ethynyl group enhances conjugation, increasing π-electron delocalization compared to the target compound’s alkylamine substituent .

Biological Activity

2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde is a compound characterized by a pyridine ring substituted with an aldehyde group and a 2-methylpyrrolidine moiety. Its molecular formula is C10H12N2O, with a molecular weight of approximately 190.24 g/mol. The compound's structure allows for significant biological activity, particularly through its interactions with various enzymes and receptors.

The presence of the aldehyde functional group in 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This property is crucial for its biological activity, influencing enzyme kinetics and receptor-ligand interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde |

Enzyme Interactions

Research indicates that 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde interacts with specific enzymes, potentially serving as an enzyme inhibitor. The mechanism often involves the formation of covalent bonds between the aldehyde group and nucleophilic residues in the active sites of enzymes, leading to alterations in their catalytic activity. This characteristic makes it a valuable compound for studying enzyme kinetics.

Receptor Binding Affinity

This compound has also shown potential in modulating receptor activity. For instance, studies have reported its ability to influence dopamine receptor subtypes, particularly D3R, which is linked to various neurological functions and disorders. The binding affinity of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde can be optimized through structural modifications, enhancing its selectivity for specific receptor subtypes and minimizing side effects associated with broader-spectrum compounds .

Case Studies and Research Findings

- Dopamine Receptor Modulation : A study explored the effects of structural modifications on the binding affinity of related compounds to dopamine receptors. The findings indicated that optimizing physicochemical properties could enhance selectivity for D3R over D2R, potentially reducing extrapyramidal side effects associated with D2R antagonism .

- Anticancer Potential : Another investigation evaluated the cytotoxic effects of similar compounds derived from pyridine structures against various cancer cell lines. Results demonstrated significant antiproliferative activity at low concentrations, suggesting that derivatives of 2-(2-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde could be explored further for anticancer therapies .

- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell function through interaction with specific cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.